molecular formula C7H4Cl2O2 B8685572 3-Chloro-4-hydroxybenzoyl chloride CAS No. 59595-94-7

3-Chloro-4-hydroxybenzoyl chloride

Cat. No.: B8685572
CAS No.: 59595-94-7
M. Wt: 191.01 g/mol
InChI Key: LCWGNQGMIMCZJP-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzoyl chloride is a useful research compound. Its molecular formula is C7H4Cl2O2 and its molecular weight is 191.01 g/mol. The purity is usually 95%.
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Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-Chloro-4-hydroxybenzoyl chloride in laboratory settings?

The compound is typically synthesized via chlorination of 3-chloro-4-hydroxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous solvents like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) may accelerate the reaction by activating the carbonyl group. The reaction is conducted under reflux, followed by solvent removal under vacuum to isolate the product . If the hydroxyl group is susceptible to side reactions, temporary protection (e.g., using acetyl or tert-butyldimethylsilyl groups) may be required before chlorination .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., aromatic protons adjacent to Cl and hydroxyl groups) and confirm the presence of the acyl chloride moiety.
  • IR Spectroscopy : A strong carbonyl stretch (~1750 cm⁻¹) and O–H stretch (~3200 cm⁻¹, if unprotected) are diagnostic.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 191.01) and fragmentation patterns confirm molecular weight and structure .
  • Elemental Analysis : Validates purity and stoichiometry of Cl and O .

Q. What safety precautions are essential when handling this compound?

The compound is moisture-sensitive and corrosive. Key precautions include:

  • Using anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Wearing impervious gloves, goggles, and lab coats to avoid skin/eye contact.
  • Storing in airtight, glass containers at 2–8°C, away from bases and nucleophiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Variables to test include:

  • Chlorinating Agent : SOCl₂ (cost-effective) vs. oxalyl chloride (milder, fewer side reactions).
  • Solvent : Polar aprotic solvents (DCM) vs. non-polar (toluene) to balance reactivity and solubility.
  • Catalyst : DMF (0.1–1 mol%) to enhance acyl chloride formation.
  • Temperature : Reflux (40–60°C) vs. room temperature (for heat-sensitive substrates). Systematic Design of Experiments (DoE) can identify interactions between variables .

Q. What strategies resolve discrepancies in reported yields when using different chlorinating agents?

Contradictions often arise from impurities in starting materials, incomplete reactions, or side reactions (e.g., hydroxyl group oxidation). Mitigation steps:

  • Purity Analysis : Use HPLC or GC-MS to verify starting material and product purity.
  • Reaction Monitoring : In situ FTIR or TLC to track acyl chloride formation.
  • Post-Reaction Quenching : Rapid removal of excess SOCl₂ via distillation reduces byproducts .

Q. How does this compound’s reactivity vary under different conditions?

  • Hydrolysis : Reacts rapidly with water to form 3-chloro-4-hydroxybenzoic acid. Kinetic studies in buffered solutions (pH 2–10) reveal pH-dependent degradation rates .
  • Nucleophilic Substitution : The acyl chloride reacts with amines (e.g., aniline) to form amides, while the hydroxyl group can undergo esterification or etherification. Competing pathways require selective protection strategies .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations simulate charge distribution, identifying electrophilic sites (e.g., carbonyl carbon) and nucleophilic sites (hydroxyl oxygen). Molecular dynamics models predict solvation effects and transition states for reactions like esterification .

Q. What experimental approaches assess the compound’s potential bioactivity?

  • Enzyme Inhibition Assays : Test interactions with serine hydrolases or proteases via covalent bonding (e.g., acyl-enzyme intermediate formation).
  • Cytotoxicity Screening : Evaluate IC₅₀ values in cancer cell lines using MTT assays.
  • Structural Analogs : Compare activity with derivatives (e.g., 3-Chloro-4-fluorobenzoyl chloride) to establish structure-activity relationships .

Q. What challenges arise in purity assessment, and how are they addressed?

Common issues:

  • Hydrolysis Products : Trace moisture generates benzoic acid derivatives. Karl Fischer titration monitors water content.
  • Residual Solvents : Headspace GC-MS detects DCM or toluene remnants.
  • Byproducts : Preparative HPLC isolates impurities for NMR identification .

Q. How can the compound’s environmental impact be evaluated?

  • Degradation Studies : Expose to UV light or microbial cultures to track decomposition products.
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae to determine LC₅₀ values.
  • Bioaccumulation Potential : LogP measurements predict lipid solubility and environmental persistence .

Properties

CAS No.

59595-94-7

Molecular Formula

C7H4Cl2O2

Molecular Weight

191.01 g/mol

IUPAC Name

3-chloro-4-hydroxybenzoyl chloride

InChI

InChI=1S/C7H4Cl2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H

InChI Key

LCWGNQGMIMCZJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-4-hydroxybenzoic acid hemihydrate (14.5 g.) was heated under reflux for 1 hour with thionyl chloride (80 ml.). The mixture was then evaporated, the residue dissolved in ether and the subsequent solution evaporated. The residue obtained (3-chloro-4-hydroxybenzoyl chloride) was dissolved in ether (80 ml.). The stirred solution was then treated dropwise with a solution of 1,2,3,6-tetrahydropyridine (16.6 g.) in ether (50 ml.) with ice-cooling. The mixture was stirred for 17 hours and evaporated. Water (150 ml.) was then added and the mixture was stirred with ether (50 ml.). The insoluble material was separated by filtration, and combined with the solid obtained by basification of the aqueous phase. The combined solids were stirred with acetone (150 ml.), separated by filtration, washed with acetone (50 ml.) and air-dried to give 1-(3-chloro-4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine (13.6 g.), m.p. 186°-189° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

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